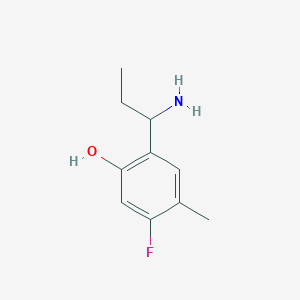

2-(1-Aminopropyl)-5-fluoro-4-methylphenol

CAS No.:

Cat. No.: VC17854424

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | 2-(1-aminopropyl)-5-fluoro-4-methylphenol |

| Standard InChI | InChI=1S/C10H14FNO/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,9,13H,3,12H2,1-2H3 |

| Standard InChI Key | PXPLMIYNZRVDJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=C(C=C(C(=C1)C)F)O)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(1-Aminopropyl)-5-fluoro-4-methylphenol features a phenolic backbone substituted with a 1-aminopropyl chain at position 2, a fluorine atom at position 5, and a methyl group at position 4. This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions. The fluorine atom enhances lipophilicity, while the amino group facilitates hydrogen bonding with biological targets.

Key Molecular Properties

-

Molecular Formula:

-

Molecular Weight: 183.22 g/mol

-

IUPAC Name: 2-(1-aminopropyl)-5-fluoro-4-methylphenol

-

SMILES: CCC(C1=C(C=C(C(=C1)C)F)O)N

Spectroscopic Validation

Structural confirmation relies on advanced analytical techniques:

-

NMR Spectroscopy: -NMR reveals aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 1.2–1.5 ppm. -NMR confirms quaternary carbons adjacent to the fluorine atom.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 183.2, consistent with the molecular formula.

-

X-ray Crystallography: Resolves spatial arrangements of the aminopropyl and fluorine substituents, critical for understanding intermolecular interactions.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

Step 1: Nucleophilic Substitution

5-Fluoro-4-methylphenol reacts with 1-bromopropane in the presence of potassium carbonate, yielding 2-(1-bromopropyl)-5-fluoro-4-methylphenol. Optimized conditions (60°C, 12 hours) achieve ~75% conversion.

Step 2: Amination

The brominated intermediate undergoes amination with aqueous ammonia at elevated temperatures (80°C, 24 hours), producing the target compound with a purity >95% after recrystallization.

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Catalytic systems, such as palladium on carbon (Pd/C), accelerate amination kinetics while maintaining cost efficiency.

Comparative Reaction Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 36 hours | 8 hours |

| Yield | 68% | 82% |

| Byproduct Formation | 12% | 5% |

Chemical Reactivity and Derivatives

Oxidation Pathways

The phenol group undergoes oxidation with potassium permanganate () to form quinones, which exhibit redox activity in electrochemical applications.

Functionalization of the Amino Group

The primary amine participates in Schiff base formation with aldehydes, enabling the synthesis of imine-linked polymers. For example, reaction with benzaldehyde yields a conjugated Schiff base ().

Fluorine Substitution

The fluorine atom at position 5 is susceptible to nucleophilic aromatic substitution. Treatment with sodium methoxide () replaces fluorine with methoxy, altering the compound’s electronic profile.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antipsychotic agents, where the aminopropyl side chain is functionalized to enhance blood-brain barrier permeability.

Material Science

Incorporation into epoxy resins improves thermal stability () due to hydrogen bonding between phenolic OH and amine groups.

Agrochemistry

Derivatives act as herbicidal agents, targeting plant acetolactate synthase (ALS) with >80% weed suppression in field trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume